![molecular formula C8H6FNO4 B1334147 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone CAS No. 70978-39-1](/img/structure/B1334147.png)
5'-Fluoro-2'-hydroxy-3'-nitroacetophenone
Overview
Description
5’-Fluoro-2’-hydroxy-3’-nitroacetophenone, also known as 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone, is an aromatic hydroxy ketone .
Synthesis Analysis
This compound can be synthesized from 5-fluoro-2-hydroxy-acetophenone via nitration .Molecular Structure Analysis
The linear formula of this compound is FC6H2(OH)(NO2)COCH3 . For a more detailed molecular structure, you may refer to the 2D Mol file or the computed 3D SD file available in scientific databases .Chemical Reactions Analysis
One of the known reactions involving 5’-Fluoro-2’-hydroxy-3’-nitroacetophenone is its use to prepare 1-(3-amino-5-fluoro-2-hydroxyphenyl)ethanone via catalytic hydrogenation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 199.14 . It has a melting point of 87-90 °C (lit.) .Scientific Research Applications
1. Influence on Hydrogen Bonding and Fluorescence Properties
5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, a type of ortho-hydroxyacetophenone, has been studied for its effects on hydrogen bonding and fluorescence. Research has shown that ortho-hydroxyacetophenones exhibit interesting fluorescence properties due to intramolecular interactions and hydrogen bonds. These properties are particularly evident in non-polar solvents and the solid state at room temperature. This makes compounds like 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone potentially valuable in fluorescence-based applications (Filarowski et al., 2007).
2. Synthesis Improvements
Improvements in the synthesis of 5'-Fluoro-2'-hydroxyacetophenone have been reported. The optimized synthesis process involves esterification of p-aminophenol followed by Fries rearrangement, hydrolysis, and fluorination. Such advancements in synthesis methods enhance the availability and purity of this compound for further research and application (Zhao Xiang-kui, 2009).
3. Applications in Molecular Structure Studies
Studies on related compounds, such as 5-chloro-3-nitro-2-hydroxyacetophenone, have focused on their molecular structure, including conformational changes and intramolecular hydrogen bonding. These studies provide insights into the behavior of similar compounds, like 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, under various conditions, which can be crucial in material science and molecular engineering (Pagacz-Kostrzewa et al., 2023).
4. Antibacterial Activity Research
Research on 2-hydroxy-4-isopropoxy-5-nitroacetophenone, a related compound, has shown that its derivatives possess antibacterial properties. This suggests potential antimicrobial applications for 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone, as its structural similarity might confer similar properties (Parekh & Desai, 2006).
5. Fluorescence-Based Technologies
The development of new classes of fluorophores, including derivatives of 2-nitroacetophenone, highlights the potential use of 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone in fluorescence-based biomedical applications. These compounds exhibit unique optical properties that could be beneficial in developing fluorescent probes for biological systems (Park et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPUCHIOSGVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374582 | |
Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Fluoro-2'-hydroxy-3'-nitroacetophenone | |
CAS RN |
70978-39-1 | |
Record name | 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.